2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
Description
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a quinazoline substituent at position 2 and a 4-fluorophenyl group at position 6 of the pyrimidine core. The compound is characterized by its ethyl and methyl substitutions on the quinazoline ring (positions 6 and 4, respectively), which influence its steric and electronic properties. Its molecular formula is C₂₂H₂₀FN₅O, with a molecular weight of 389.43 g/mol .
Properties
Molecular Formula |
C21H18FN5O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H18FN5O/c1-3-13-4-9-17-16(10-13)12(2)23-20(24-17)27-21-25-18(11-19(28)26-21)14-5-7-15(22)8-6-14/h4-11H,3H2,1-2H3,(H2,23,24,25,26,27,28) |
InChI Key |
QLJNJJQDCRVBPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazoline Core
The 6-ethyl-4-methylquinazolin-2-amine moiety is typically synthesized via cyclocondensation reactions. Anthranilic acid derivatives or substituted benzamides serve as starting materials. For example, Scheme 1 illustrates the formation of the quinazoline ring through acid-catalyzed cyclization:
-
Cyclization with Urea : Heating 6-ethyl-4-methylanthranilic acid with urea at elevated temperatures (180–200°C) forms the quinazoline-2,4-dione intermediate .
-
Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the dione into 2,4-dichloro-6-ethyl-4-methylquinazoline .
-
Amination : Selective substitution at the 2-position using ammonia or ammonium hydroxide yields 2-amino-6-ethyl-4-methylquinazoline .
Key Reaction Conditions :
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| Cyclization | Urea, H₂SO₄ | 180°C | 65–75% |
| Chlorination | POCl₃, 2,6-lutidine | Reflux | 80–85% |
| Amination | NH₃ (aq.), EtOH | 60°C | 70–78% |
Synthesis of the Pyrimidin-4(3H)-one Fragment
The 6-(4-fluorophenyl)pyrimidin-4(3H)-one component is synthesized via lithiation and nucleophilic substitution:
-
Lithiation of Pyrimidine : 2-Amino-4-chloropyrimidine is treated with lithium diisopropylamide (LDA) at -78°C to generate a lithiated intermediate .
-
Electrophilic Substitution : Reaction with 4-fluorophenylacetone introduces the 4-fluorophenyl group at the 6-position .
-
Oxidative Cyclization : The intermediate undergoes cyclization in acidic conditions (e.g., HCl/EtOH) to form the pyrimidin-4(3H)-one ring .
Optimized Parameters :
-
Lithiation requires anhydrous tetrahydrofuran (THF) and strict temperature control (-78°C) .
-
Electrophilic substitution yields improve with 2.5 equivalents of 4-fluorophenylacetone .
Coupling of Quinazoline and Pyrimidinone Moieties
The final step involves linking the quinazoline and pyrimidinone units via an amino bridge:
-
Chlorination of Quinazoline : 2-Amino-6-ethyl-4-methylquinazoline is treated with POCl₃ to form 2-chloro-6-ethyl-4-methylquinazoline .
-
Nucleophilic Aromatic Substitution (SₙAr) : The chlorinated quinazoline reacts with the pyrimidin-4(3H)-one’s amine group in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
Critical Factors :
-
Solvent : Dimethylformamide (DMF) enhances reactivity due to its high polarity .
-
Catalyst : Pd(OAc)₂ improves coupling efficiency in some protocols .
Representative Data :
| Starting Material | Base | Solvent | Yield |
|---|---|---|---|
| 2-Chloro-6-ethyl-4-methylquinazoline | K₂CO₃ | DMF | 68–72% |
| 6-(4-Fluorophenyl)pyrimidin-4(3H)-one | Et₃N | THF | 60–65% |
Purification and Characterization
Purification Methods :
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity product .
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes byproducts .
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, NH), 7.92–7.88 (m, 2H, Ar-H), 2.45 (q, 2H, CH₂CH₃), 2.12 (s, 3H, CH₃) .
Challenges and Optimization
-
Regioselectivity in Substitution : Competing reactions at the quinazoline’s 2- and 4-positions are mitigated by using bulky bases (e.g., DBU) .
-
Byproduct Formation : Excess POCl₃ leads to over-chlorination; stoichiometric control (1.2 equivalents) reduces this .
-
Scale-Up Limitations : Lithiation steps require cryogenic conditions, complicating industrial production .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux and room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives . Substitution reactions can lead to a variety of substituted quinazoline and pyrimidine derivatives .
Scientific Research Applications
The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential applications across various scientific fields, particularly in medicinal chemistry, biology, and material science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent in various studies:
- Anti-cancer Activity : Research indicates that quinazoline derivatives exhibit significant anti-cancer properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit cancer cell proliferation through the modulation of kinase activity. A study demonstrated that quinazoline-based compounds can effectively target specific kinases involved in tumor growth, suggesting that this compound may also possess similar properties .
- Antimicrobial Properties : Preliminary studies have indicated that compounds with a quinazoline framework can exhibit antimicrobial activities against various pathogens. A related compound demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, which suggests potential for further exploration of this compound in antimicrobial applications .
Biological Research
The unique structural features of this compound allow it to serve as a biochemical probe:
- Enzyme Inhibition Studies : The compound can be utilized to study its interaction with specific enzymes or receptors, particularly those involved in cancer pathways. Its ability to modulate enzyme activity can provide insights into disease mechanisms and therapeutic targets .
Material Science
The synthesis of novel materials using this compound has been explored:
- Polymer Chemistry : The incorporation of quinazoline derivatives into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings and advanced composites .
Synthesis and Functionalization
The synthesis of This compound typically involves several steps:
- Preparation of the Quinazoline Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The addition of the fluorophenyl group and other substituents is achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.
Case Study 1: Anti-Cancer Activity
In a study published in RSC Advances, researchers synthesized various quinazoline derivatives and tested their efficacy against different cancer cell lines. The results indicated that modifications to the quinazoline core significantly influenced cytotoxicity, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinazoline derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. Specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting these targets, the compound can disrupt various cellular processes, such as cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Ring
Compound BH54303 : 2-[(4,6-Dimethylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one
- Key Differences : Replaces the 6-ethyl group with a methyl group.
- Impact : Reduced steric bulk at position 6 of the quinazoline may lower binding affinity to hydrophobic enzyme pockets. Molecular weight: 361.37 g/mol (vs. 389.43 g/mol for the target compound) .
- Synthetic Yield: Not explicitly reported, but similar synthetic routes (e.g., coupling of 2-amino-6-chloropyrimidin-4(3H)-one with quinazoline derivatives) yield >90% purity .
Compound from : 6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
Pyrimidinone Core Modifications
Compound 12 () : 2-Amino-6-((4-amino-2-(4-fluorophenyl)quinolin-6-yl)amino)pyrimidin-4(3H)-one
- Key Differences: Replaces quinazoline with a quinoline scaffold.
- Impact: Quinoline lacks the nitrogen at position 3 of quinazoline, altering hydrogen-bonding interactions. Reported LC purity >98% and HRMS accuracy within 0.0003 m/z .
Trifluoromethyl Derivatives () :
- Example : 5-Methyl-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Key Differences : Trifluoromethyl groups increase electronegativity and metabolic stability.
- Impact : Higher lipophilicity (logP ~3.5) compared to the target compound (estimated logP ~2.8) but may reduce aqueous solubility .
Functional Group Replacements
Nitro-Substituted Analogs () :
- Example: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
- Key Differences : Nitro groups introduce strong electron-withdrawing effects.
- HRMS data show deviations <0.003 m/z .
Thioether Derivatives () :
- Example : 2-Mercapto-6-{[(4-methylphenyl)thio]methyl}pyrimidin-4(3H)-one
- Key Differences : Thioether linkages improve metal-binding capacity.
- Impact: Potential for chelation-based enzyme inhibition, differing from the amino-linked target compound .
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to consolidate existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline moiety linked to a pyrimidine core, which is known for its role in various biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrimidine derivatives. For instance, the encapsulation of related pyrimidine compounds in liposomes has shown significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and Sarcoma 180. In vitro assays indicated that encapsulated compounds achieved up to 75.91% reduction in cell viability at a concentration of 20 μg/mL .
In vivo studies further demonstrated that these compounds could inhibit tumor growth effectively. For example, treatment with encapsulated derivatives resulted in tumor inhibition rates of 66.47% , compared to lower rates for free forms and standard chemotherapy agents like 5-fluorouracil (14.47%) .
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been explored. Research indicates that certain quinazoline derivatives exhibit significant antibacterial activity against various pathogens, which may extend to the compound due to structural similarities .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : Pyrimidine derivatives are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation.
- Apoptosis induction : Studies suggest that these compounds can trigger programmed cell death pathways in malignant cells, enhancing their efficacy as anticancer agents .
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | Result |
|---|---|---|---|
| Belfiore et al. (2018) | Pyrimidine encapsulated in liposomes | HeLa | 75.91% reduction in cell viability |
| Zhang et al. (2012) | 5-Fluorouracil vs Pyrimidine derivatives | Sarcoma 180 | Tumor inhibition: 66.47% vs 14.47% |
| Elmongy et al. (2022) | Thieno[2,3-d]pyrimidine derivatives | MDA-MB-231 (breast cancer) | IC50 = 27.6 μM |
Q & A
Q. What are the standard synthetic routes for preparing 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-(4-fluorophenyl)pyrimidin-4(3H)-one?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1: Formation of the quinazoline core via cyclization of substituted anthranilic acid derivatives under reflux in ethanol or dimethyl sulfoxide (DMSO) .
- Step 2: Introduction of the pyrimidinone moiety using aminolysis, where the quinazoline intermediate reacts with a substituted pyrimidinone precursor. Reaction conditions (e.g., pH 7–8, 80–100°C) and solvent polarity significantly influence yield .
- Step 3: Purification via column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy: - and -NMR are used to confirm the positions of ethyl, methyl, and fluorophenyl substituents. Aromatic protons in the quinazoline ring typically resonate at δ 7.5–8.5 ppm, while the pyrimidinone NH appears as a broad singlet near δ 10–12 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 418.15) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorescence polarization or calorimetry. IC values are determined via dose-response curves .
- Cellular Viability Tests: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol, but may increase side reactions. A mixed solvent system (e.g., DMSO:HO 9:1) balances reactivity and selectivity .
- Catalysis: Use of Lewis acids (e.g., ZnCl) or phase-transfer catalysts to accelerate cyclization steps. Yields improve by 15–20% under optimized conditions .
- Real-Time Monitoring: In-situ FTIR or Raman spectroscopy tracks intermediate formation, enabling precise control of reaction endpoints .
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?
- Assay Standardization: Ensure consistent buffer pH, temperature (e.g., 37°C), and ATP concentrations in kinase assays .
- Metabolic Stability Testing: Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
- Structural Analog Comparison: Compare activity profiles of derivatives (e.g., chloro- vs. fluoro-substituted analogs) to identify substituent-specific effects .
Q. What experimental designs are suitable for studying its environmental fate?
- Hydrolysis and Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) and aqueous buffers (pH 4–9) to simulate environmental degradation. LC-MS identifies breakdown products .
- Ecotoxicology Assays: Use Daphnia magna or algae models to assess acute toxicity (LC) and bioaccumulation potential .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular Docking: Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (e.g., Lys721, Thr766) often form hydrogen bonds with the pyrimidinone moiety .
- MD Simulations: 100-ns trajectories in explicit solvent (e.g., TIP3P water) assess binding stability and conformational flexibility .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
